![molecular formula C23H19ClN4O2 B2996178 3-(4-chlorobenzamido)-5-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide CAS No. 1029724-67-1](/img/structure/B2996178.png)
3-(4-chlorobenzamido)-5-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorobenzamido)-5-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. This compound is commonly referred to as Cmpd-1 and has been studied extensively for its mechanism of action and its potential advantages and limitations in lab experiments.
Applications De Recherche Scientifique
- The compound has been investigated for its role in inhibiting the Hedgehog (Hh) signaling pathway. Hh signaling is crucial for embryonic tissue development and is implicated in various cancers, including basal cell carcinoma and medulloblastoma .
- Specifically, 3-(4-chlorobenzamido)-5-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide was screened for its Gli-luc luciferase activity, which is indicative of Hh pathway inhibition. Compound 5q demonstrated promising inhibition of the Hh pathway, suggesting its potential as an anti-cancer agent .
- Fluorescence competitive displacement assays revealed that the Smo inhibitory potency of these compounds correlated well with their Hh inhibition, indicating that the observed Hh activity was driven by Smo inhibition .
- Notable Smo inhibitors like GDC-0449 (Vismodegib) have paved the way for targeted cancer therapies, and compounds like 3-(4-chlorobenzamido)-5-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide contribute to this ongoing effort .
- These studies help elucidate the compound’s binding sites and inform its design for improved efficacy .
Hedgehog Signaling Pathway Inhibition
Smo Receptor Inhibition
Medicinal Chemistry and Drug Development
Computational Studies and Molecular Docking
Boronic Acid Derivatives in Medicinal Chemistry
Mécanisme D'action
Target of Action
The primary target of the compound, 3-(4-chlorobenzamido)-5-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide, is the Smoothened (Smo) receptor . The Smo receptor is a key signal transducer in the Hedgehog (Hh) signaling pathway .
Mode of Action
The compound interacts with the Smo receptor, inhibiting its function . This interaction results in the suppression of the Hh signaling pathway
Biochemical Pathways
The compound affects the Hedgehog (Hh) signaling pathway . This pathway is crucial for the development of various embryonic tissues in invertebrate and vertebrate development, including brain, spinal cord, lungs, gut, and hematopoietic cells . Abnormal mutations of the Hh signaling pathway can lead to cell proliferation and tumor growth .
Result of Action
The compound shows promising inhibition of the Hh signaling pathway . This could potentially lead to the suppression of cell proliferation and tumor growth . .
Propriétés
IUPAC Name |
3-[(4-chlorobenzoyl)amino]-5-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O2/c1-14-5-10-19-18(12-14)20(28-22(29)15-6-8-16(24)9-7-15)21(27-19)23(30)26-13-17-4-2-3-11-25-17/h2-12,27H,13H2,1H3,(H,26,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSPFYMADDSHMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2NC(=O)C3=CC=C(C=C3)Cl)C(=O)NCC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorobenzamido)-5-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.